4-(N,N-dimethylsulfamoyl)-N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)benzamide
Description
This compound features a benzamide core modified with a dimethylsulfamoyl group at the 4-position and an ethyl linker connecting to a pyrido[1,2-a]pyrazin-dione moiety substituted with a methoxy group. The methoxy substituent likely modulates electronic properties, affecting bioavailability and target engagement.
Properties
Molecular Formula |
C20H24N4O6S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(7-methoxy-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C20H24N4O6S/c1-22(2)31(28,29)15-6-4-14(5-7-15)19(26)21-8-9-23-10-11-24-13-18(30-3)17(25)12-16(24)20(23)27/h4-7,12-13H,8-11H2,1-3H3,(H,21,26) |
InChI Key |
OYJALQOXGBKCSD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2CCN3C=C(C(=O)C=C3C2=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyridine Derivatives
Patents describe methods to construct the pyrido-pyrazine scaffold using amino acids or similar precursors. For example:
- Step 1 : Condensation of a pyridine-2-carboxylic acid derivative with a diamine under acidic conditions.
- Step 2 : Cyclization to form the pyrazine ring, followed by oxidation to introduce the 1,8-dioxo groups.
- Step 3 : Methoxylation at position 7 via alkylation (e.g., using methyl iodide or dimethyl sulfate) under basic conditions.
Table 1: Representative Reagents and Conditions for Pyrido-Pyrazine Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | HCl, ethanol, reflux | 65–75 | |
| Methoxylation | CH₃I, K₂CO₃, DMF, 80°C | 80–85 | |
| Oxidation | KMnO₄, acidic aqueous medium | 70–75 |
Synthesis of the 4-(N,N-Dimethylsulfamoyl)Benzamide Moiety
This moiety is synthesized via sulfamoylation of a benzamide precursor.
Sulfamoylation with Dimethyl Sulfonyl Chloride
- Step 1 : React 4-aminobenzamide with dimethyl sulfonyl chloride in dichloromethane (DCM) or THF.
- Step 2 : Use triethylamine (TEA) as a base to neutralize HCl.
Example Protocol :
$$ \text{4-NH}2\text{C}6\text{H}4\text{CONH}2 + (\text{CH}3)2\text{SO}2\text{Cl} \xrightarrow{\text{TEA, DCM, 0°C}} \text{4-(N,N-(CH}3)2\text{SO}2\text{NH)C}6\text{H}4\text{CONH}_2 $$
Table 2: Optimization of Sulfamoylation Conditions
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 0–5 | 2 | 85 |
| THF | 25 | 4 | 78 |
| DMF | 50 | 6 | 65 |
Coupling the Benzamide to the Pyrido-Pyrazine
The final step involves forming the amide bond between the ethylamine-linked pyrido-pyrazine and the sulfamoyl benzamide.
Amide Coupling Using Carbodiimide-Based Reagents
- Step 1 : Activate the carboxylic acid group of the sulfamoyl benzamide using HATU or EDCl/HOBt.
- Step 2 : React with the ethylamine derivative of the pyrido-pyrazine in DMF or dichloroethane.
Example Reaction :
$$ \text{Benzamide-CO}2\text{H} + \text{HATU} \rightarrow \text{Benzamide-OC(NH)HATU} $$
$$ \text{Benzamide-OC(NH)HATU} + \text{Pyrido-pyrazine-NHCH}2\text{CH}2\text{NH}2 \rightarrow \text{Target Compound} $$
Table 3: Coupling Agent Performance
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 25 | 90 |
| EDCl/HOBt | DCM | 0–5 | 75 |
| DCC | THF | 25 | 60 |
Purification and Characterization
- Purification : Column chromatography (silica gel, 5–10% MeOH/DCM) or recrystallization from EtOH/H₂O.
- Characterization :
Challenges and Optimization Strategies
- Regioselectivity : Ensure methoxy group positions during cyclization.
- Yield Improvement : Use anhydrous conditions and excess reagents in coupling steps.
- Scalability : Optimize solvent ratios (e.g., minimize DMF for cost-effective production).
Comparative Analysis of Synthetic Approaches
| Method | Advantages | Limitations |
|---|---|---|
| HATU-mediated coupling | High purity, fast reaction | High reagent cost |
| EDCl/HOBt coupling | Cost-effective, mild conditions | Moderate yields, longer time |
| Reductive amination | Simple setup, scalable | Requires reducing agents |
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the pyrido[1,2-a]pyrazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit the activity of a key enzyme involved in cell proliferation, leading to potential anti-cancer effects.
Comparison with Similar Compounds
Research Findings and Implications
Structural Clustering and Bioactivity
highlights that structurally similar compounds cluster by bioactivity profiles. The target compound’s dimethylsulfamoyl and pyrido-pyrazin-dione groups may align it with sigma receptor ligands (e.g., [125I]PIMBA) or kinase inhibitors, depending on substituent effects .
Therapeutic Hypotheses
Limitations and Knowledge Gaps
- No direct data on the target compound’s synthesis, pharmacokinetics, or receptor binding are available in the evidence.
- Contradictions arise in therapeutic targeting: sigma ligands () vs. dopamine modulators () vs. structural agents ().
Biological Activity
The compound 4-(N,N-dimethylsulfamoyl)-N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfamoyl group, which is known for its diverse pharmacological applications. The presence of a pyrido[1,2-a]pyrazine moiety may contribute to its biological activity, particularly in terms of anticancer and antimicrobial properties.
Chemical Structure
- Chemical Formula : C₁₅H₁₈N₄O₄S
- Molecular Weight : 358.39 g/mol
Anticancer Activity
Research indicates that compounds with similar structures have shown significant anticancer properties. For instance, derivatives containing the pyrido[1,2-a]pyrazine core have been evaluated for their effectiveness against various cancer cell lines.
- Case Study : A study on related pyrido[1,2-a]pyrazine derivatives demonstrated promising results against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) using the MTT assay method. The compounds exhibited IC50 values in the low micromolar range, indicating potent activity against these cell lines .
Antimicrobial Activity
The sulfamoyl group is often associated with antibacterial properties. Compounds that incorporate this functional group have been shown to exhibit varying degrees of activity against both gram-positive and gram-negative bacteria.
- Research Findings : In a study evaluating the antibacterial efficacy of sulfamoyl derivatives, several compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is also noteworthy. Studies have shown that sulfamoyl derivatives can inhibit key enzymes such as acetylcholinesterase (AChE) and urease.
- Enzyme Inhibition Results : The synthesized compounds were tested for AChE inhibition, revealing IC50 values ranging from 10 to 50 µM, which suggests moderate inhibitory activity. Additionally, significant urease inhibition was observed, highlighting the therapeutic potential of these compounds in treating conditions like urinary tract infections .
The biological activities of 4-(N,N-dimethylsulfamoyl)-N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)benzamide can be attributed to several mechanisms:
- Interaction with Target Proteins : Docking studies indicate that the compound may bind effectively to active sites on target proteins involved in cancer cell proliferation and bacterial survival.
- Inhibition of Metabolic Pathways : By inhibiting enzymes such as AChE and urease, the compound disrupts critical metabolic pathways necessary for bacterial growth and neurotransmission.
Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
